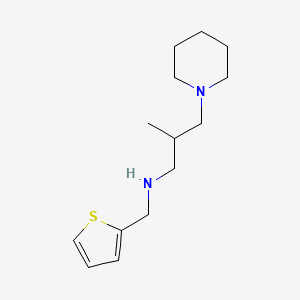

2-Methyl-3-(piperidin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine

Description

Structure and Synthesis

2-Methyl-3-(piperidin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine is a tertiary amine featuring a branched propane backbone with a methyl group at position 2, a piperidin-1-yl substituent at position 3, and a thiophen-2-ylmethyl group attached to the terminal amine. The compound combines a heterocyclic piperidine ring and a sulfur-containing thiophene moiety, which are common pharmacophores in bioactive molecules.

For example, compounds with piperidine and thiophene substituents (e.g., 8{5,3} in ) are synthesized via reductive amination or borane-dimethyl sulfide complex reduction in tetrahydrofuran (THF) and methanol . These methods could be adapted by substituting appropriate precursors, such as 2-methylpiperidine and thiophen-2-ylmethylamine.

Potential Applications Piperidine and thiophene derivatives are prevalent in medicinal chemistry due to their interactions with biological targets. Piperidine rings often enhance blood-brain barrier penetration, while thiophene groups contribute to π-π stacking interactions.

Properties

Molecular Formula |

C14H24N2S |

|---|---|

Molecular Weight |

252.42 g/mol |

IUPAC Name |

2-methyl-3-piperidin-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine |

InChI |

InChI=1S/C14H24N2S/c1-13(12-16-7-3-2-4-8-16)10-15-11-14-6-5-9-17-14/h5-6,9,13,15H,2-4,7-8,10-12H2,1H3 |

InChI Key |

GNGPMOJIFSTOAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNCC1=CC=CS1)CN2CCCCC2 |

Origin of Product |

United States |

Biological Activity

2-Methyl-3-(piperidin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine, also known by its CAS number 1182966-99-9, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-3-(piperidin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine is . The compound features a piperidine ring and a thiophene moiety, which are known to influence its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The piperidine ring is commonly associated with modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Thiophene derivatives have been recognized for their roles in enhancing the efficacy of drugs targeting specific pathways.

Potential Targets

- G Protein-Coupled Receptors (GPCRs) : Many piperidine-containing compounds exhibit activity at GPCRs, which are crucial for numerous physiological processes.

- Kinase Inhibition : Similar compounds have shown promise as inhibitors of specific kinases involved in cancer progression.

Biological Activity Data

A summary of biological activities related to 2-Methyl-3-(piperidin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine is presented in the table below:

Case Study 1: Antidepressant Efficacy

A study conducted on similar piperidine derivatives demonstrated significant antidepressant effects in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft, suggesting that 2-Methyl-3-(piperidin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine may exhibit similar effects.

Case Study 2: Antitumor Activity

In vitro assays indicated that related compounds effectively inhibited tumor cell lines by targeting specific kinases involved in cell cycle regulation. This suggests a potential application for 2-Methyl-3-(piperidin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amines in oncology.

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of piperidine derivatives, revealing that modifications to the thiophene component can significantly enhance biological activity. For instance, substituents on the thiophene ring were found to affect binding affinity to target proteins, thereby influencing overall efficacy.

Comparison with Similar Compounds

Structural and Functional Analysis

Piperidine-Containing Analogs

- The target compound shares structural similarity with 8{5,3} (), which has dual piperidine groups and a benzyl substituent. The benzyl group in 8{5,3} enhances lipophilicity, whereas the thiophen-2-ylmethyl group in the target compound may improve metabolic stability due to sulfur’s resistance to oxidation .

- 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine () incorporates a propargylamine linker, which is reactive in click chemistry applications. The target compound’s simpler propane backbone may offer synthetic flexibility .

Thiophene-Containing Analogs Replacing the thiophen-2-yl group with thiophen-3-yl (e.g., N-(thiophen-3-ylmethyl)-2-methylpropan-2-amine, ) alters electronic properties. Thiophen-2-yl derivatives often exhibit stronger aromatic interactions due to the sulfur atom’s position .

Anti-Viral Activity Trends

Piperidine-thiophene hybrids like 8{5,3} () show sub-micromolar anti-HIV activity, likely due to interactions with viral entry receptors (e.g., CXCR4). The target compound’s thiophen-2-ylmethyl group may similarly engage hydrophobic pockets in viral proteins, though experimental validation is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.